molecular formula C23H26N2O3 B2789554 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one CAS No. 902320-32-5

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2789554
CAS No.: 902320-32-5
M. Wt: 378.472
InChI Key: JINHJQCLFRAFQM-UHFFFAOYSA-N
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Description

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a chromen-2-one core with dimethyl substitutions at positions 5 and 7. It has garnered interest in the scientific community due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with ethylene glycol to form 2-methoxyphenylpiperazine.

    Chromen-2-one Core Synthesis: The chromen-2-one core is synthesized by the condensation of 5,7-dimethyl-4-hydroxycoumarin with formaldehyde.

    Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the chromen-2-one core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound with similar receptor affinity.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a piperazine moiety.

    Urapidil: A compound with structural similarities and similar pharmacological effects.

Uniqueness

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core and the presence of the 2-methoxyphenyl group on the piperazine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-12-17(2)23-18(14-22(26)28-21(23)13-16)15-24-8-10-25(11-9-24)19-6-4-5-7-20(19)27-3/h4-7,12-14H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINHJQCLFRAFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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